molecular formula C15H17N3O3 B3137184 [2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid CAS No. 436087-06-8

[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid

Cat. No.: B3137184
CAS No.: 436087-06-8
M. Wt: 287.31 g/mol
InChI Key: ITTHKQQTWLFXJV-UHFFFAOYSA-N
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Description

[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid (CAS: 436087-06-8, molecular formula: C₁₅H₁₇N₃O₃) is a benzoimidazole derivative featuring a pyrrolidinone-substituted ethyl chain at the 2-position of the benzimidazole core and an acetic acid group at the 1-position ().

Properties

IUPAC Name

2-[2-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(17-7-3-4-8-17)9-13-16-11-5-1-2-6-12(11)18(13)10-15(20)21/h1-2,5-6H,3-4,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTHKQQTWLFXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a benzoimidazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of [2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

RO5170441
  • Structure : (S)-2-[2-(4-chloro-phenyl)-benzoimidazol-1-yl]-2,N-dicyclohexyl-acetamide
  • Molecular Formula : C₂₅H₂₇ClN₂O
  • Key Features : Replaces the acetic acid group with a dicyclohexylacetamide and introduces a 4-chlorophenyl substituent on the benzimidazole ring.
  • Activity : Demonstrated repression of hepatic apolipoprotein A-I (ApoA-I) expression in preclinical studies, suggesting applications in lipid metabolism disorders .
[2-(Naphthalen-1-yl-methyl)-benzoimidazol-1-yl]-acetic acid (2-oxo-1,2-dihydro-quinolin-3-ylmethylene)-hydrazide (4b)
  • Structure: Features a naphthylmethyl group at the benzimidazole 2-position and a hydrazide-linked quinoline moiety.
  • Molecular Formula : C₂₉H₂₃N₅O₂
  • Activity : Exhibits anticonvulsant activity (IR: 1674 cm⁻¹ for C=O stretch; 1H-NMR confirms hydrazide functionality) .
Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate
  • CAS : 891450-15-0
  • Molecular Formula : C₂₁H₁₆N₂O₅
  • Key Features : Combines a coumarin (2-oxo-chromene) scaffold with a benzimidazole-ethoxyacetate group.

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight Key Substituents Biological Activity
[Target Compound] (CAS 436087-06-8) 287.32 g/mol Pyrrolidinone-ethyl, acetic acid Under investigation for neurological effects
RO5170441 437.95 g/mol Dicyclohexylacetamide, 4-chlorophenyl ApoA-I repression
Compound 4b 473.53 g/mol Naphthylmethyl, quinoline hydrazide Anticonvulsant (73% yield)
RO5282612 510.45 g/mol Difluoro, dimethoxypyridinyl High-affinity enzyme inhibition
Key Observations:
  • Bioavailability : The acetic acid group in the target compound improves solubility compared to amide derivatives like RO5170441.
  • Activity: Anticonvulsant analogs (e.g., Compound 4b) leverage extended aromatic systems (naphthyl/quinoline) for enhanced blood-brain barrier penetration, unlike the target compound’s pyrrolidinone focus.
  • Synthetic Complexity : RO5170441 and RO5282612 require multi-step syntheses involving chiral resolution, whereas the target compound can be synthesized via simpler hydrolysis and alkylation steps ().

Structural-Activity Relationship (SAR) Insights

  • Pyrrolidinone vs. Amide Groups: The pyrrolidinone in the target compound may reduce metabolic degradation compared to amide-containing analogs (e.g., RO5170441), as observed in stability studies .
  • Acetic Acid vs. Ester Groups : Ethyl esters (e.g., CAS 891450-15-0) show higher cell permeability but require enzymatic hydrolysis for activation, unlike the direct acidity of the target compound .

Biological Activity

[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid (CAS Number: 436087-06-8) is a complex organic compound featuring both pyrrolidinone and benzoimidazole moieties. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC15H17N3O3
Molecular Weight287.32 g/mol
IUPAC Name2-[2-(2-oxo-2-pyrrolidin-1-ylethyl)benzoimidazol-1-yl]acetic acid
CAS Number436087-06-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an enzyme inhibitor or receptor modulator , affecting various biological pathways. The precise mechanism can vary depending on the target enzyme or receptor involved.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes associated with disease processes, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases.

Receptor Modulation

The compound may also interact with specific receptors, modulating their activity and influencing cellular responses.

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Staphylococcus aureus : The compound showed effective inhibition with a Minimum Inhibitory Concentration (MIC) ranging from 4.69 to 22.9 µM.
  • Escherichia coli : Demonstrated activity with an MIC value of approximately 0.0195 mg/mL.
  • Fungal Activity : The compound also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound in various cancer cell lines.

Research Findings

In vitro studies on A549 human pulmonary cancer cells revealed that the compound significantly reduced cell viability:

Compound ModificationCell Viability (%)Significance Level
Unmodified63.4%p < 0.05
With 3,5-dichloro substitution21.2%p < 0.001
Esterified form71.3%Not significant

These findings suggest that structural modifications can enhance the anticancer activity of the compound.

Similar Compounds

The biological activity of this compound can be compared with other pyrrolidinone and benzoimidazole derivatives:

CompoundActivity TypeMIC/IC50
Benzimidazole DerivativesAnticancerVaries (up to 24.5%)
Pyrrolidinone DerivativesAntibacterialVaries (up to 0.0048 mg/mL)

This comparison highlights the unique properties of this compound due to its dual moiety structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid
Reactant of Route 2
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid

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